Tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate
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Overview
Description
Tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate is an organic compound with the molecular formula C12H21NO2 and a molecular weight of 211.3 g/mol . This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing ring, and its tert-butyl ester group. It is primarily used in research and development, particularly in the field of pharmaceuticals and organic chemistry .
Preparation Methods
The synthesis of tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate typically involves the reaction of 2-ethenyl-3,3-dimethylazetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The tert-butyl ester group can also influence the compound’s solubility and stability, affecting its overall biological activity .
Comparison with Similar Compounds
Tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-ethynylazetidine-1-carboxylate: This compound has an ethynyl group instead of an ethenyl group, which can lead to different reactivity and applications.
Tert-butyl N-(2,3-dihydroxypropyl)carbamate:
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
tert-butyl 2-ethenyl-3,3-dimethylazetidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-7-9-12(5,6)8-13(9)10(14)15-11(2,3)4/h7,9H,1,8H2,2-6H3 |
InChI Key |
PSUXRUBGPFNJKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1C=C)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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